molecular formula C21H21ClFNO3 B1614293 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898758-04-8

3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No. B1614293
CAS RN: 898758-04-8
M. Wt: 389.8 g/mol
InChI Key: BQLLAXWTMLWGFZ-UHFFFAOYSA-N
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Description

“3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone” is a chemical compound with the molecular formula C21H22ClNO3 . It is a highly fluorinated benzophenone with a functionalized spirocyclic side chain, which makes it a suitable candidate for drug development and medicinal research.


Molecular Structure Analysis

The compound has a complex structure that includes a benzophenone core, a chloro group, a fluoro group, and a spirocyclic side chain . The InChI code for the compound is InChI=1S/C21H22ClNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 371.9 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 371.1288213 g/mol . The topological polar surface area of the compound is 38.8 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has shown interest in the synthesis of complex organic compounds with potential applications in medicinal chemistry and materials science. For example, studies on the use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives highlight the importance of fluorinated compounds in organic synthesis (Thomoson & Dolbier, 2013). Similarly, the synthesis of azoxystrobin, a broad-spectrum fungicide, demonstrates the utility of complex organic synthesis in producing agriculturally important chemicals (Er-peng, 2011).

Biological Activity

Research on the development of novel compounds for anticancer and antidiabetic applications has led to the synthesis of spirothiazolidines analogs, demonstrating the potential of structurally complex molecules in therapeutic applications (Flefel et al., 2019). This indicates a broader interest in compounds with spirocyclic structures for their biological activities.

Environmental Degradation

Studies on the biodegradation of diphenyl ether and its derivatives by specific bacterial strains illustrate the environmental relevance of understanding the degradation pathways of complex organic pollutants (Schmidt et al., 1992). This research is crucial for developing strategies to mitigate environmental contamination by synthetic organic compounds.

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-13-17(5-6-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLLAXWTMLWGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642868
Record name (3-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

CAS RN

898758-04-8
Record name (3-Chloro-4-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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